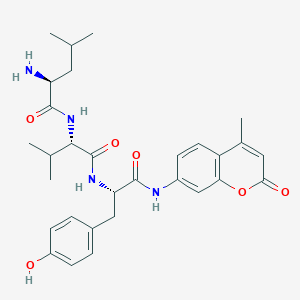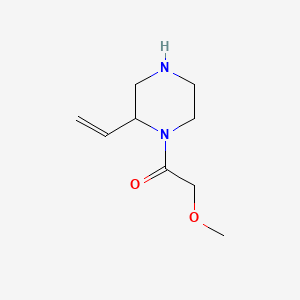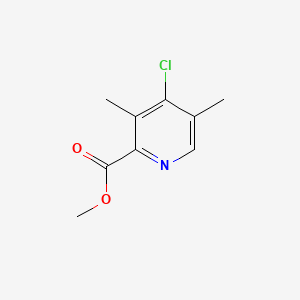
Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate is a chemical compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate typically involves the chlorination of 3,5-dimethylpyridine followed by esterification. One common method involves the reaction of 3,5-dimethylpyridine with thionyl chloride to introduce the chlorine atom at the 4-position. The resulting 4-chloro-3,5-dimethylpyridine is then reacted with methanol in the presence of a catalyst to form the ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of chlorinating agents and the potential for hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as methanol or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include amines, thioethers, or other substituted pyridines.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Hydrolysis Products: Hydrolysis yields 4-chloro-3,5-dimethylpyridine-2-carboxylic acid.
Applications De Recherche Scientifique
Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The chlorine and ester groups can interact with active sites, altering the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
4-Chloro-3,5-dimethylpyridine: Lacks the ester group, making it less reactive in esterification reactions.
Methyl 3,5-dimethylpyridine-2-carboxylate: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
4-Methoxy-3,5-dimethylpyridine:
Uniqueness: Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate is unique due to the presence of both chlorine and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the production of various complex molecules.
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-5-4-11-8(9(12)13-3)6(2)7(5)10/h4H,1-3H3 |
Clé InChI |
VIDMMVQLMVXZOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1Cl)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


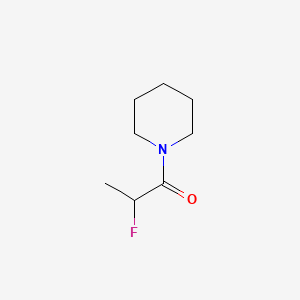
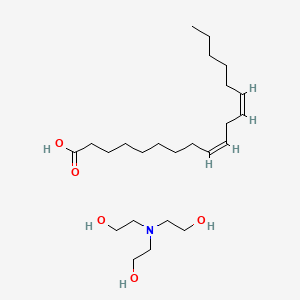
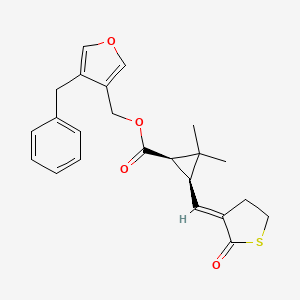
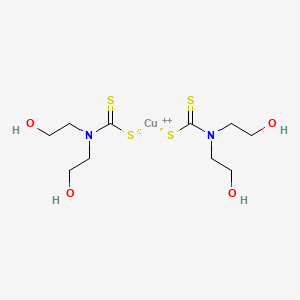
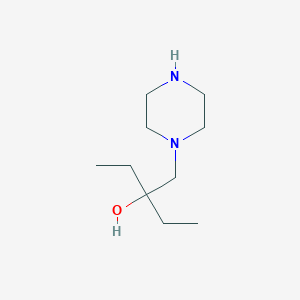

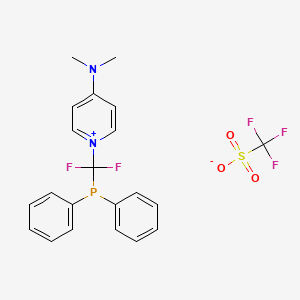

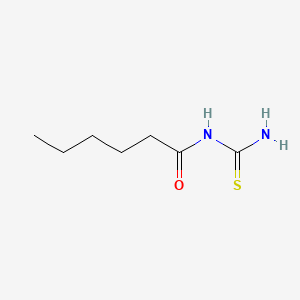
![3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal](/img/structure/B13827299.png)

![Para-sulfonatocalix[4]arene](/img/structure/B13827313.png)
